7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene
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Overview
Description
2-(2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran-4-yl)phenyl methyl ether is a complex organic compound with a unique structure that combines elements of furan, cycloheptane, and benzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran-4-yl)phenyl methyl ether involves multiple steps, starting with the preparation of the furan and benzofuran intermediates. These intermediates are then subjected to cyclization reactions to form the cycloheptane ring. The final step involves the etherification of the phenyl group with the methyl ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cycloheptane ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
2-(2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-b
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-Methylcoumarin: Shares structural similarities with the benzofuran ring.
Extended Flavonoids: Contains similar furan and benzofuran structures.
Imidazole Derivatives: Exhibits similar biological activities
Uniqueness
What sets 2-(2,4-dimethyl-5,6-dihydro-4H-furo[2’,3’:3,4]cyclohepta1,2-bbenzofuran-4-yl)phenyl methyl ether apart is its unique combination of structural elements, which may confer distinct chemical and biological properties.
Properties
CAS No. |
220542-88-1 |
---|---|
Molecular Formula |
C24H22O3 |
Molecular Weight |
358.4g/mol |
IUPAC Name |
7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene |
InChI |
InChI=1S/C24H22O3/c1-15-14-18-23(26-15)22-16-8-4-6-10-19(16)27-21(22)12-13-24(18,2)17-9-5-7-11-20(17)25-3/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
XDSBECIFXWWDPR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4OC)OC5=CC=CC=C53 |
Canonical SMILES |
CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4OC)OC5=CC=CC=C53 |
Origin of Product |
United States |
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